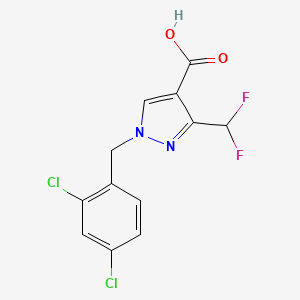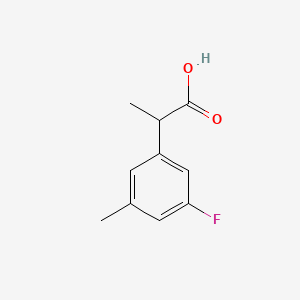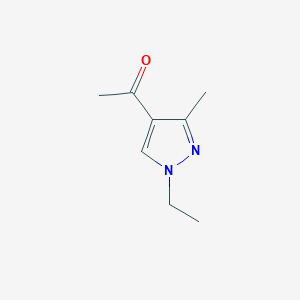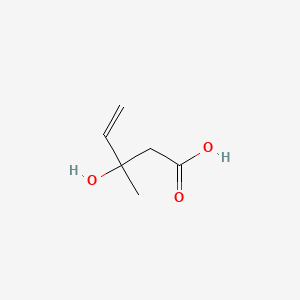![molecular formula C12H10Cl3F B2786749 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287272-14-2](/img/structure/B2786749.png)
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[111]pentane is an intriguing compound characterized by its bicyclo[111]pentane core—a structure known for its rigid and strained nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane can be synthesized using a multi-step process starting from commercially available precursors. Typically, the process involves:
Formation of the bicyclo[1.1.1]pentane ring system.
Introduction of the 3-(3,5-dichloro-4-fluorophenyl) group.
Chloromethylation of the bicyclo[1.1.1]pentane system.
These steps require precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors. These reactors offer superior control over reaction parameters and improved safety profiles for handling potentially hazardous intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is a reactive site for nucleophiles, leading to the formation of substituted derivatives.
Electrophilic Substitution Reactions:
Oxidation and Reduction: The compound can be subjected to oxidation or reduction, altering its electronic structure and reactivity.
Common Reagents and Conditions: Reagents such as sodium hydride, Grignard reagents, and organolithium compounds are commonly used in reactions involving this compound. Conditions may vary from anhydrous solvents to varying temperatures to optimize reaction efficiency.
Major Products: Depending on the reagents and conditions employed, major products can include various substituted derivatives on the bicyclo[1.1.1]pentane core or the aromatic ring. These products can be further transformed into more complex molecules for diverse applications.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane finds applications in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms involving strained ring systems.
Biology: The compound can be used as a probe to study biological interactions and pathways due to its unique structural features.
Medicine: Potential applications in drug discovery and development, where the rigid bicyclo[1.1.1]pentane core may interact with biological targets in novel ways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals, potentially offering unique properties due to its rigid structure.
Wirkmechanismus
The exact mechanism of action of 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane is highly dependent on its specific application and interactions with molecular targets. Generally, its effects can be attributed to:
Molecular Targets: Potential targets include enzymes, receptors, or other biomolecules, where the compound can act as an inhibitor, activator, or structural modifier.
Pathways Involved: By interacting with these targets, the compound may influence biochemical pathways, altering cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the additional chlorine and fluorine substitutions, resulting in different reactivity.
1-(Bromomethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane: Bromine substitution can lead to altered chemical behavior.
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane: Missing the chloromethyl group, providing a different profile of reactivity and applications.
This compound's blend of structural and electronic characteristics makes it a compelling subject for continued research and development across various scientific fields.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3F/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUHCWSPJAVKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C(=C3)Cl)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2786669.png)


![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2786672.png)




![3,4-DICHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2786679.png)
![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2786682.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2786683.png)


